4-Chlorobutylzinc bromide
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Overview
Description
4-Chlorobutylzinc bromide is an organozinc compound with the chemical formula C4H8ClZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran, a solvent that stabilizes the organozinc reagent and facilitates its use in synthetic applications .
Mechanism of Action
Target of Action
4-Chlorobutylzinc bromide is a chemical compound with the formula Cl(CH2)4ZnBr . It is primarily used in the field of proteomics research . .
Result of Action
It is primarily used in proteomics research , suggesting it may have some role in protein-related processes.
Action Environment
The compound is typically stored at 2-8°C , suggesting that temperature may play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobutylzinc bromide can be synthesized by reacting 4-chlorobutyl lithium with zinc bromide. The reaction is typically carried out in an appropriate solvent, such as tetrahydrofuran, and at a low temperature to ensure the stability of the organozinc compound .
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often packaged under an inert atmosphere, such as argon, to prevent degradation and maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobutylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran is a preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound formed by the coupling of an aryl halide with this compound .
Scientific Research Applications
4-Chlorobutylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of functional materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is used in the development of new drug candidates by facilitating the formation of carbon-carbon bonds in complex molecules
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanobutylzinc bromide
- 4-Fluorophenylzinc bromide
- Phenylmagnesium bromide
- tert-Butylmagnesium chloride
Uniqueness
4-Chlorobutylzinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. It offers distinct advantages in certain synthetic applications, such as the formation of carbon-carbon bonds in the presence of palladium catalysts. Its chlorobutyl group provides a versatile handle for further functionalization, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
155589-48-3 |
---|---|
Molecular Formula |
C4H8BrClZn |
Molecular Weight |
236.8 g/mol |
IUPAC Name |
bromozinc(1+);1-chlorobutane |
InChI |
InChI=1S/C4H8Cl.BrH.Zn/c1-2-3-4-5;;/h1-4H2;1H;/q-1;;+2/p-1 |
InChI Key |
POIGMXAECHVVIK-UHFFFAOYSA-M |
SMILES |
[CH2-]CCCCl.[Zn+]Br |
Canonical SMILES |
[CH2-]CCCCl.[Zn+]Br |
Origin of Product |
United States |
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